4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide
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Overview
Description
4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is a synthetic organic compound with the molecular formula C22H17F2N3O2. This compound is characterized by the presence of fluorine atoms, a benzimidazole ring, and a benzamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution of a halogenated benzimidazole derivative with 4-fluorophenol in the presence of a base.
Coupling with benzamide: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy) acetic acid: A compound with a similar fluorophenoxy group but different core structure.
4-fluorobenzylamine: Contains a fluorobenzyl group and is used in similar synthetic applications.
Fluorinated pyridines: Compounds with fluorine atoms on a pyridine ring, used in various chemical and biological studies.
Uniqueness
4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
443918-60-3 |
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Molecular Formula |
C22H17F2N3O2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H17F2N3O2/c23-16-7-5-15(6-8-16)21(28)26-22-25-19-3-1-2-4-20(19)27(22)13-14-29-18-11-9-17(24)10-12-18/h1-12H,13-14H2,(H,25,26,28) |
InChI Key |
RRKQYPKKDNVPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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